CEACAM5
Description
CEACAM5 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5), also known as CD66e, is a glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein belonging to the CEACAM family. It is primarily involved in cell adhesion, immune modulation, and intracellular signaling . This compound is overexpressed in epithelial malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, pancreatic cancer, and gastric cancer, where it promotes tumor progression, metastasis, and immune evasion . Its overexpression correlates with poor prognosis and resistance to therapy, making it a biomarker and therapeutic target .
Properties
sequence |
DTGFYTLHVIKSDLVNEEATGQFRV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The CEACAM family comprises multiple members (e.g., CEACAM1, CEACAM6, CEACAM7, CEACAM8), which share structural homology but exhibit distinct functional roles in cancer biology. Below is a detailed comparison:
Structural and Functional Differences
Expression Patterns in Cancers
Therapeutic Targeting
Key Research Findings
This compound in Stemness and Immune Evasion
- In pancreatic cancer, this compound is enriched in stemness-high tumors and regulates immune evasion via prostaglandin and fatty acid metabolism .
- High this compound correlates with reduced infiltration of neutrophils and M1 macrophages, worsening survival .
Mechanistic Insights this compound promotes NSCLC metastasis via the p38/Smad2/3 pathway, enhancing EMT and anoikis resistance . In colorectal cancer, this compound promoter hypermethylation defines the CMS1 subtype (microsatellite instability-high, BRAF-mutated) .
Cross-Species Homology Human this compound shares 42–59% amino acid identity with canine CEACAM1, highlighting evolutionary divergence .
Clinical Implications
- Biomarker Potential: this compound methylation status predicts survival in colorectal cancer , while protein expression guides ADC therapy in cervical cancer .
- Therapeutic Challenges: this compound’s non-internalizing nature limits ADC efficacy but favors CAR-T cell targeting .
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